2-(Acetylamino)-3-[({3-hydroxy-2-[1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl}carbonyl)sulfanyl]propanoic acid
Beschreibung
Lactacystin is an organic compound naturally synthesized by bacteria of the genus Streptomyces. It was first identified in 1991 as an inducer of neuritogenesis in neuroblastoma cells . The compound has since gained significant attention due to its role as a selective inhibitor of the proteasome, a protein complex responsible for the bulk of proteolysis in cells .
Eigenschaften
IUPAC Name |
2-acetamido-3-[3-hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAKHDKYAWHCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The first total synthesis of lactacystin was developed in 1992 by Corey and Reichard . One of the synthetic routes involves the use of L-serine as a starting material. The synthesis is stereocontrolled and involves multiple steps, including peptide coupling, cyclization, and acylation . Another method involves the biosynthesis of lactacystin from Streptomyces cultures, where labeled compounds are used to trace the biosynthetic pathway .
Industrial Production Methods
Industrial production of lactacystin typically involves fermentation processes using Streptomyces cultures. The compound is extracted from the cultured broth and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Lactacystin undergoes several types of chemical reactions, including cyclization to form β-lactone (omuralide), which is a potent inhibitor of the proteasome . The compound can also undergo oxidation and reduction reactions, although these are less commonly studied.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of lactacystin include peptide coupling agents, cyclization agents like TBAF (tetra-n-butylammonium fluoride), and acylation reagents .
Major Products
The major product formed from the cyclization of lactacystin is clasto-lactacystin β-lactone (omuralide), which covalently modifies the amino-terminal threonine of specific catalytic subunits of the proteasome .
Wissenschaftliche Forschungsanwendungen
Lactacystin is widely used in scientific research due to its role as a selective proteasome inhibitor. It has applications in:
Biochemistry and Cell Biology: Used to study the ubiquitin-proteasome pathway, protein degradation, and cellular processes like cell cycle and apoptosis.
Neuroscience: Used to study neuritogenesis and neurodegenerative diseases.
Wirkmechanismus
Lactacystin exerts its effects by binding covalently to the active site N-terminal threonine residue in certain β-subunits of the proteasome . This binding inhibits the proteasome’s proteolytic activity, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects such as apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epoxomicin: Another proteasome inhibitor with a different chemical structure but similar mechanism of action.
Bortezomib: A clinically used proteasome inhibitor for cancer therapy.
Salinosporamides: Marine-derived proteasome inhibitors with a β-lactone structure similar to omuralide.
Uniqueness
Lactacystin is unique due to its non-peptidic structure and its ability to selectively inhibit the proteasome without affecting other proteases . This specificity makes it a valuable tool in biochemical and cell biological research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
